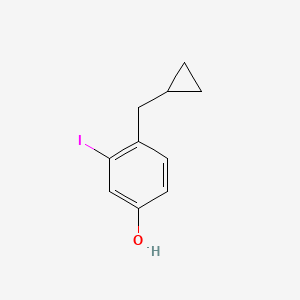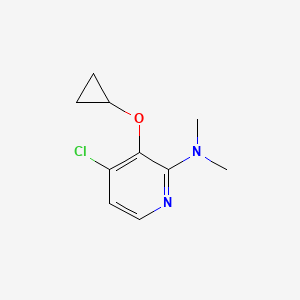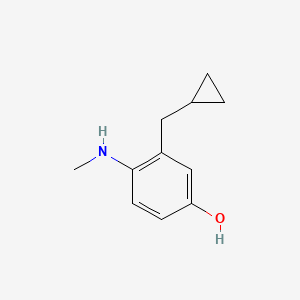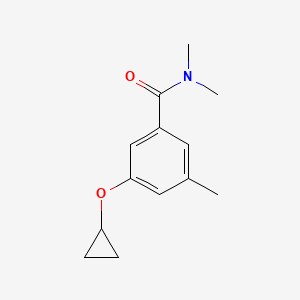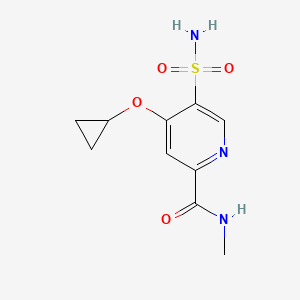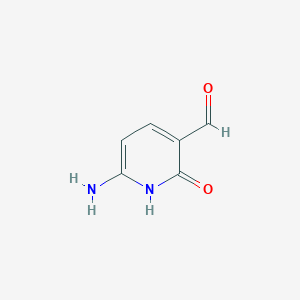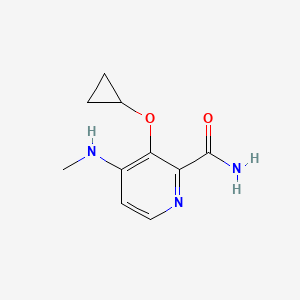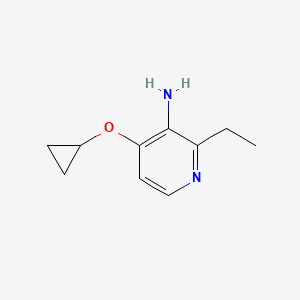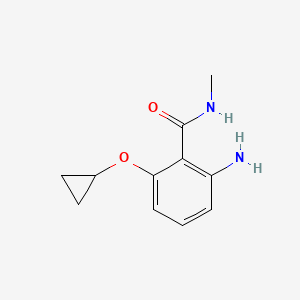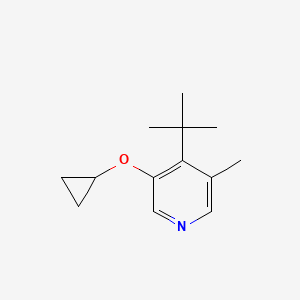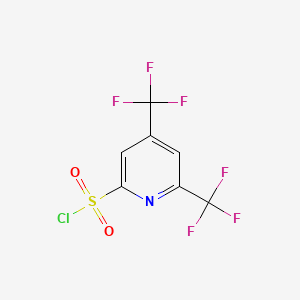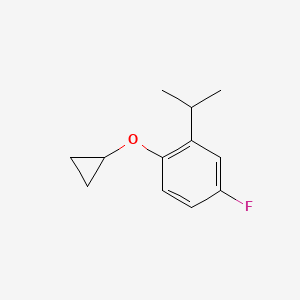
1-Cyclopropoxy-4-fluoro-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is commonly used in research and development within the chemical industry.
Méthodes De Préparation
The synthesis of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(propan-2-yl)phenol and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene involves its interaction with specific molecular targets. The cyclopropoxy and fluorine groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene can be compared with similar compounds such as:
1-Cyclopropoxy-2-fluoro-4-(propan-2-yl)benzene: This compound has a similar structure but with different positions of the fluorine and cyclopropoxy groups.
1-Cyclopropoxy-4-fluoro-2-(propan-2-yloxy)benzene: This compound has an additional oxygen atom in the isopropyl group.
These similar compounds highlight the unique structural features and reactivity of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15FO |
|---|---|
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
1-cyclopropyloxy-4-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)11-7-9(13)3-6-12(11)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clé InChI |
XGBLYLMUXDRNRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


